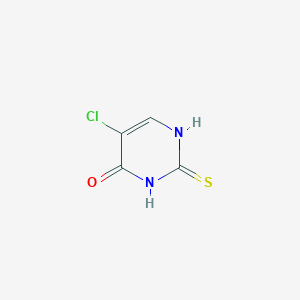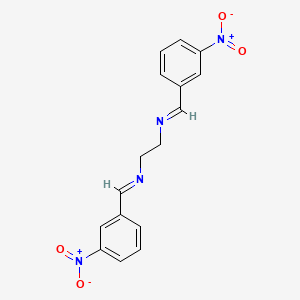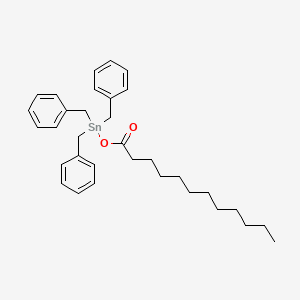![molecular formula C22H30O2 B15076896 5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) CAS No. 4255-22-5](/img/structure/B15076896.png)
5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two hexahydro-1h-4,7-methanoindene units connected by an ethane-1,2-diylbis(oxy) linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) typically involves the reaction of hexahydro-1h-4,7-methanoindene derivatives with ethane-1,2-diylbis(oxy) compounds under controlled conditions. The reaction is often carried out under hydrothermal conditions, which involve heating the reactants in a sealed vessel at high temperatures and pressures .
Industrial Production Methods
The use of high-pressure reactors and precise temperature control is essential to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of new materials with unique structural properties.
Coordination Chemistry: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Biological Studies: The compound’s structural properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) involves its ability to form stable complexes with metal ions. The ethane-1,2-diylbis(oxy) linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid: This compound has a similar ethane-1,2-diylbis(oxy) linker but features isophthalic acid units instead of hexahydro-1h-4,7-methanoindene.
1,2-Bis(4-carboxyphenoxy)ethane: Another compound with an ethane-1,2-diylbis(oxy) linker, but with carboxyphenoxy groups.
Uniqueness
The uniqueness of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) lies in its structural properties, which allow it to form stable complexes with metal ions and undergo various chemical reactions. Its flexibility and reactivity make it a valuable compound for research in materials science and coordination chemistry .
Eigenschaften
CAS-Nummer |
4255-22-5 |
|---|---|
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
9-[2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethoxy]tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C22H30O2/c1-3-15-13-9-19(17(15)5-1)21(11-13)23-7-8-24-22-12-14-10-20(22)18-6-2-4-16(14)18/h1-2,5-6,13-22H,3-4,7-12H2 |
InChI-Schlüssel |
PSUKSRYRAXNSIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C3CC2C(C3)OCCOC4CC5CC4C6C5CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)

![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)


![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)


![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)


![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
